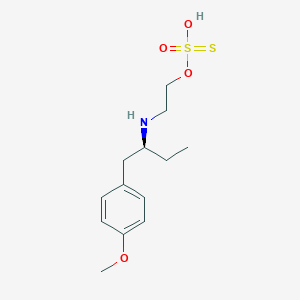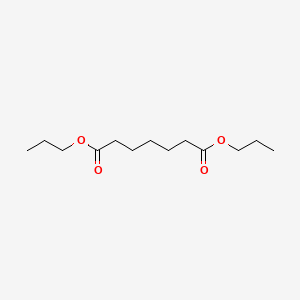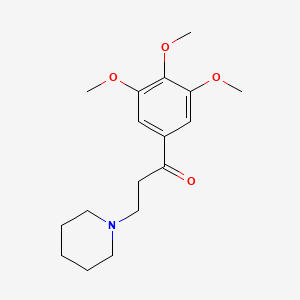
1-Propanone, 3-(1-piperidinyl)-1-(3,4,5-trimethoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 3-(1-piperidinyl)-1-(3,4,5-trimethoxyphenyl)- is a synthetic organic compound that belongs to the class of ketones It features a piperidine ring attached to a propanone backbone, with a trimethoxyphenyl group at the terminal position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 3-(1-piperidinyl)-1-(3,4,5-trimethoxyphenyl)- typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using trimethoxybenzene and an appropriate acyl chloride.
Formation of the Propanone Backbone: The final step involves the formation of the propanone backbone through a condensation reaction between the piperidine derivative and the trimethoxyphenyl derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-Propanone, 3-(1-piperidinyl)-1-(3,4,5-trimethoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the trimethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and other electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Propanone, 3-(1-piperidinyl)-1-(3,4,5-trimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other proteins, leading to modulation of biological processes. The exact mechanism depends on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Propanone, 3-(1-piperidinyl)-1-phenyl-: Lacks the trimethoxy groups, leading to different chemical and biological properties.
1-Propanone, 3-(1-piperidinyl)-1-(4-methoxyphenyl)-: Contains a single methoxy group, which may affect its reactivity and interactions.
Uniqueness
1-Propanone, 3-(1-piperidinyl)-1-(3,4,5-trimethoxyphenyl)- is unique due to the presence of three methoxy groups on the phenyl ring, which can influence its electronic properties, reactivity, and potential biological activity.
Propriétés
Numéro CAS |
39010-16-7 |
|---|---|
Formule moléculaire |
C17H25NO4 |
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
3-piperidin-1-yl-1-(3,4,5-trimethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C17H25NO4/c1-20-15-11-13(12-16(21-2)17(15)22-3)14(19)7-10-18-8-5-4-6-9-18/h11-12H,4-10H2,1-3H3 |
Clé InChI |
JZUVCFZZNLXANA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)CCN2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


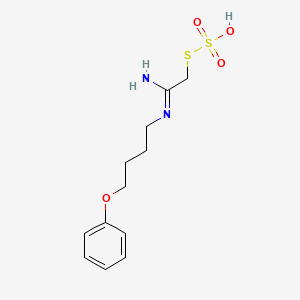
![[1,2-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethyl] benzoate](/img/structure/B14666867.png)
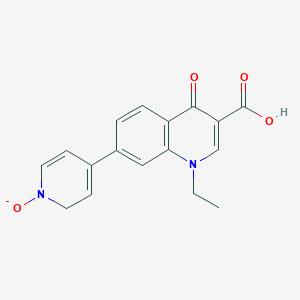
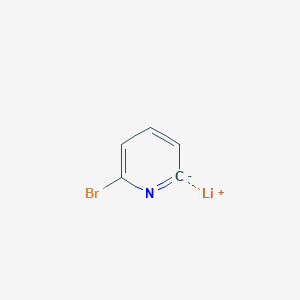
![1-[(Ethenyloxy)methyl]pyrene](/img/structure/B14666885.png)
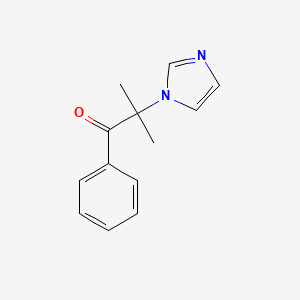
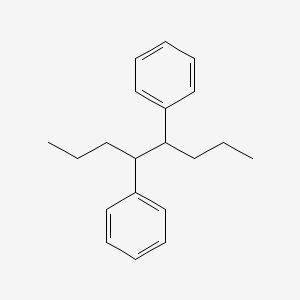

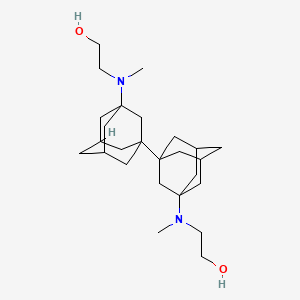

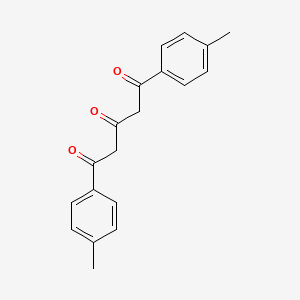
![4-[1-(2-Hydroxy-5-methylphenyl)prop-2-enyl]benzonitrile](/img/structure/B14666917.png)
